Product packaging for L-TRYPTOPHAN (INDOLE-3-13C)(Cat. No.:)

L-TRYPTOPHAN (INDOLE-3-13C)

Cat. No.: B1579970
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tryptophan (indole-3-13C) is a stable isotopically labeled analog of the essential amino acid L-Tryptophan, specifically enriched with Carbon-13 at the 3-position of the indole ring. This compound is an indispensable tool in modern biochemical research, enabling precise tracing of metabolic fates and quantification of tryptophan and its downstream metabolites. As the sole precursor for the biosynthesis of serotonin and a key component in the kynurenine pathway, tryptophan's metabolism is critical in neurology, immunology, and gastroenterology . The incorporation of the 13C label allows researchers to investigate the complex gut-brain axis signaling by tracking the conversion of tryptophan into various neuroactive microbiota-derived metabolites, such as indole and indole-3-propionic acid (IPrA), using highly sensitive analytical techniques like LC-MS and NMR . In metabolic studies, this labeled tracer facilitates the elucidation of flux through major pathways, including protein synthesis, serotonin and melatonin production, and NAD+ synthesis . It is particularly valuable for studying the dynamics of the kynurenine pathway, which is implicated in several psychiatric and neurological disorders, and for exploring the bacterial production of indole, a signaling molecule that influences biofilm formation . L-Tryptophan (indole-3-13C) is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

205.2

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for L Tryptophan Indole 3 13c

Analytical Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for verifying the successful and specific incorporation of the ¹³C isotope.

¹³C-NMR: This technique directly detects the ¹³C nucleus, providing definitive confirmation of the label's position. The partial ¹³C-NMR spectrum of L-tryptophan[indole-3-¹³C] shows a distinct signal corresponding to the C-3 position of the indole (B1671886) ring, which is absent or of natural abundance intensity in the unlabeled compound. researchgate.net

¹H-NMR: High-resolution ¹H-NMR is used to determine the isotopic enrichment ratio. This is achieved by analyzing the coupling between the ¹³C nucleus and the adjacent proton (J-coupling). The integration ratio of the proton signals coupled to ¹³C versus the residual uncoupled signals allows for the calculation of the atom % ¹³C enrichment. ingentaconnect.com For L-[3-¹³C]tryptophan, an enrichment ratio of over 97 atom % ¹³C was determined using this method. ingentaconnect.com

Mass Spectrometry (MS): MS is essential for confirming the mass increase due to the isotope and for quantifying the labeled compound in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are used to validate the isotopic purity with high accuracy and to detect potential impurities or contaminants, such as unlabeled tryptophan. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a sensitive and selective method for the quantitative determination of tryptophan and its metabolites in samples like serum, urine, and cell culture supernatants. tudelft.nlmdpi.com The use of stable isotope-labeled internal standards, such as L-Tryptophan (indole-3-¹³C), is crucial for achieving accurate quantification. tudelft.nl

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to assess the chemical and optical purity of the synthesized compound.

Chiral HPLC: To confirm that the synthesis yields the correct L-enantiomer, HPLC with a chiral column is employed. The optical purity is determined by comparing the retention time and peak area to that of a racemic standard. An optical purity of over 98% enantiomeric excess (ee) for L-[3-¹³C]tryptophan has been confirmed using HPLC with a circular dichroism (CD) detector. ingentaconnect.com

Table 2: Summary of Analytical Validation Techniques

Technique Purpose Key Findings/Parameters
¹³C-NMR Confirms position of ¹³C label Direct observation of enriched signal at indole C-3 position. researchgate.net
¹H-NMR Determines isotopic enrichment Calculation of >97 atom % ¹³C enrichment via integration of coupled and uncoupled proton signals. ingentaconnect.com
HRMS Validates isotopic purity and molecular weight Accurate mass measurement confirming the incorporation of one ¹³C atom. oup.com
LC-MS/MS Quantification in biological samples Sensitive detection and accurate quantification using the labeled compound as an internal standard. tudelft.nl

| Chiral HPLC-CD | Determines optical purity | Confirmation of L-configuration with >98% enantiomeric excess. ingentaconnect.com |

Table 3: Chemical Compounds Mentioned

Compound Name
L-Tryptophan
L-Tryptophan (indole-3-¹³C)
Indole
N,N-dimethyl[¹³C]formamide
Dellaria's oxazinone
Indole-3-[¹³C]carbaldehyde
Phosphorus oxychloride
Di-tert-butyl dicarbonate
3-[¹³C]Formylindole-1H-carboxylic Acid tert-Butyl Ester
Sodium borohydride
3-(Hydroxy[¹³C]methyl)-1H-indole-1-carboxylic Acid tert-Butyl Ester
Lithium bis(trimethylsilyl)amide
L-Serine
Ribose
¹³C-DMF

Advanced Analytical Techniques for L Tryptophan Indole 3 13c and Its Metabolites in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of isotopically labeled compounds, offering detailed structural and dynamic information.

13C NMR for Positional Labeling Confirmation and Metabolite Identification

A primary application of 13C NMR is the unambiguous confirmation of the isotopic label's position within the L-tryptophan molecule. By comparing the 13C NMR spectrum of the labeled compound to its unlabeled counterpart, researchers can verify that the 13C isotope is indeed located at the indole-3 position as intended. researchgate.net This is crucial for the integrity of subsequent tracer studies.

Once the labeled L-tryptophan is introduced into a biological system, 13C NMR can be used to identify its metabolites. As the 13C label is incorporated into various downstream products, new signals will appear in the 13C NMR spectrum. For instance, in a study investigating the biosynthesis of thaxtomin A, a phytotoxin, in Streptomyces scabies, L-tryptophan[indole-3-13C] was used as a precursor. The resulting 13C NMR spectrum of the isolated thaxtomin A clearly showed a signal corresponding to the labeled carbon, confirming that tryptophan is a direct precursor. researchgate.net

Furthermore, 13C NMR offers significant advantages in metabolomics for identifying compounds within complex mixtures. nih.gov The larger chemical shift dispersion of 13C compared to 1H NMR leads to less spectral overlap, and the resulting singlets (with proton decoupling) are narrow and well-resolved. nih.gov This enhanced resolution is particularly useful for distinguishing between structurally similar metabolites, such as glutamine and glutamate, which can be challenging with 1H NMR alone. nih.gov In studies of tryptophan metabolism, this technique can help to precisely identify various catabolites by tracing the 13C label. For example, the metabolism of [2-13C1]-5,7-dibromo-L-tryptophan by the enzyme AetD was shown to produce labeled glycolic acid and glyoxylic acid, identified by their characteristic chemical shifts in the 13C NMR spectrum. biorxiv.org

Applications in Biomolecular NMR for Structural and Dynamic Studies

The incorporation of 13C-labeled tryptophan into proteins is a powerful strategy for studying protein structure and dynamics using biomolecular NMR. nih.govchemie-brunschwig.chckisotopes.com Site-selective labeling, including at the indole (B1671886) ring of tryptophan, allows for the study of specific regions within a large protein, which can be particularly insightful for understanding protein function, folding, and interactions. nih.govresearchgate.net

For instance, by selectively labeling tryptophan residues, researchers can overcome spectral overlap issues that are common in the NMR spectra of large proteins. researchgate.net This approach has been used to probe the location of specific tryptophan side chains within a protein structure. In a study of the metallo-β-lactamase IMP-1, tryptophan residues were labeled with 7-13C-indole. copernicus.org By measuring pseudocontact shifts, the researchers were able to determine the atomic coordinates of the tryptophan side chains with high accuracy, providing insights into the conformation of a flexible loop near the active site. copernicus.org

Isotope labeling is also crucial for real-time NMR studies of biomolecular kinetics and dynamics. copernicus.org Techniques like temperature-jump and photo-CIDNP NMR, often used in conjunction with isotope labeling, allow researchers to monitor protein folding and other dynamic processes on a millisecond to second timescale. copernicus.org The use of 13C-labeled tryptophan in such experiments can provide specific information about the local environment and dynamics of the indole side chain during these processes.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) is another indispensable tool for the analysis of L-TRYPTOPHAN (INDOLE-3-13C) and its metabolites, offering high sensitivity and the ability to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Indole and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, including many tryptophan metabolites. mdpi.com The use of 13C-labeled internal standards, such as 13C-labeled indole, is essential for accurate quantification of metabolites in complex biological matrices like stool samples. nih.govworktribe.comresearchgate.net

In a typical GC-MS analysis, samples are first derivatized to increase their volatility and thermal stability. mdpi.com The compounds are then separated by gas chromatography and detected by a mass spectrometer. The mass spectrum provides a molecular fingerprint of each compound, and the retention time from the gas chromatograph provides an additional layer of identification. The use of L-TRYPTOPHAN (INDOLE-3-13C) as a tracer allows for the clear differentiation of its metabolites from the endogenous pool. The mass shift of +1 Da (or more, depending on the number of labeled atoms incorporated) in the resulting metabolites provides an unambiguous signature of their origin from the administered tracer. pnas.org

For example, GC-MS has been used to identify and quantify various indole-containing metabolites in bacterial cultures. nih.govfrontiersin.org In a study of indole transformation by Arthrobacter sp., GC-MS analysis identified indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde as metabolites. nih.gov The use of a 13C-labeled indole tracer in such studies would allow for precise flux analysis through these metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Tryptophan Catabolite Profiling and Tracer Fate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the comprehensive profiling of tryptophan catabolites in various biological samples, including serum, urine, and cell culture supernatants. tudelft.nltudelft.nl This method allows for the simultaneous quantification of a wide range of metabolites, even those present at very low concentrations. tudelft.nltudelft.nlmdpi.com

The use of stable isotope-labeled internal standards, including fully 13C-labeled tryptophan, is critical for accurate quantification and for correcting for matrix effects. tudelft.nltudelft.nl In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the different metabolites. The separated compounds are then ionized and analyzed by a tandem mass spectrometer. The first mass spectrometer selects the precursor ion (the metabolite of interest), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a high degree of specificity.

When using L-TRYPTOPHAN (INDOLE-3-13C) as a tracer, the mass shift in the precursor and fragment ions allows for the unambiguous tracking of the label as it is incorporated into various catabolites. This enables researchers to map the metabolic fate of tryptophan through its various pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways. tudelft.nltudelft.nl For example, a study using LC-MS/MS to profile tryptophan metabolites in plant-based foods was able to identify and quantify a range of indole compounds, highlighting the variability in tryptophan metabolism across different food sources. nih.govmdpi.com The application of a 13C tracer in such a system would provide dynamic information on the turnover and interconversion of these metabolites.

Stable Isotope Ratio Mass Spectrometry (SIRMS) for Quantitative Tracing

Stable Isotope Ratio Mass Spectrometry (SIRMS) is a specialized technique used to measure the precise ratio of stable isotopes in a sample. It is an extremely sensitive method for tracing the metabolic fate of isotopically labeled compounds in vivo. eurisotop.com

In the context of L-TRYPTOPHAN (INDOLE-3-13C), SIRMS can be used to measure the enrichment of 13C in various metabolic pools over time. A common application is the 13C-tryptophan breath test, where the appearance of 13CO2 in exhaled breath is monitored after oral administration of 13C-labeled tryptophan. nih.gov The rate of 13CO2 exhalation is a direct measure of the whole-body catabolism of tryptophan through pathways that lead to the release of the labeled carbon atom. nih.gov

This technique has been used to investigate alterations in tryptophan metabolism in various conditions. For example, a study in patients with major depressive disorder found a significantly higher rate of 13CO2 exhalation after administration of L-[1-13C]tryptophan, suggesting an increased catabolic turnover of tryptophan along the kynurenine pathway. nih.gov The high precision of SIRMS allows for the detection of very small changes in isotope ratios, making it a powerful tool for quantitative metabolic tracing. eurisotop.com

Data Tables

Table 1: Key Research Findings from NMR Studies

Research AreaKey FindingCitation
Positional Labeling13C NMR confirms the specific location of the isotope label in L-TRYPTOPHAN (INDOLE-3-13C). researchgate.net
Metabolite IdentificationTracing the 13C label from L-tryptophan to its metabolites like thaxtomin A. researchgate.net
Structural BiologyLabeled tryptophan aids in determining the 3D structure and dynamics of proteins. copernicus.org

Table 2: Key Research Findings from MS Studies

Research AreaKey FindingCitation
Metabolite QuantificationGC-MS with 13C-labeled standards allows for accurate measurement of indole and its metabolites in complex samples. nih.govworktribe.comresearchgate.net
Catabolite ProfilingLC-MS/MS enables comprehensive profiling of tryptophan catabolites in biological fluids. tudelft.nltudelft.nl
Metabolic TracingSIRMS is used in breath tests to quantify whole-body tryptophan catabolism. nih.gov

Integration of Multi-Omics Data with Isotopic Tracing for Pathway Reconstruction

The use of stable isotopes like carbon-13 (¹³C) allows researchers to track the transformation of a labeled substrate through various biochemical reactions. chempep.comspringernature.com When combined with high-throughput 'omics' platforms, this approach enables a comprehensive understanding of how genetic or environmental perturbations affect metabolic networks. springernature.com L-TRYPTOPHAN (INDOLE-3-13C), with its ¹³C label on the indole ring, serves as a specific tracer to follow the intricate tryptophan metabolic pathways.

Metabolomics with ¹³C Labeling for Comprehensive Metabolic Profiling

Stable isotope-assisted metabolomics is a key technique for elucidating the catabolism of L-tryptophan. By introducing L-tryptophan labeled with ¹³C into a biological system, researchers can trace the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS). nih.govbitesizebio.com This method provides direct evidence of pathway activity and allows for the identification of both known and novel metabolites. nih.gov

In a study on the chemotrophic metabolism of Rubrivivax benzoatilyticus, feeding the bacterium with uniformly ¹³C-labeled L-tryptophan (¹³C₁₁) led to the identification of at least seventy labeled metabolites. nih.gov This demonstrates the power of isotopic labeling in mapping out complex metabolic networks, including the kynurenine and indole-3-pyruvic acid (IPyA) pathways. nih.gov Similarly, in human cells, deep ¹³C labeling has been used to distinguish endogenously synthesized metabolites from those acquired from the environment. nih.gov For instance, the tryptophan-derived signaling metabolite kynurenine was observed to be both synthesized de novo (indicated by the presence of ¹³C) and taken up from the culture medium. nih.gov

The following table summarizes key findings from metabolomics studies that utilized ¹³C-labeled L-tryptophan to trace its metabolic fate.

Organism/Cell TypeLabeled Tryptophan UsedKey FindingsReference
Rubrivivax benzoatilyticus JA2¹³C₁₁-L-tryptophanRevealed multiple catabolic pathways, identifying over 70 labeled metabolites. nih.gov
Human Cancer Cells (HCT116)Uniformly ¹³C-labeled mediumShowed de novo synthesis of kynurenine from tryptophan. nih.gov
Patients with Major Depressive DisorderL-[1-¹³C]tryptophanThe ¹³C-tryptophan breath test indicated increased catabolism through the kynurenine pathway. nih.gov

Proteomics Applications Leveraging ¹³C-Labeled L-Tryptophan

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes stable isotope-labeled amino acids to compare protein abundances between different cell populations. thermofisher.comacs.org While arginine and lysine (B10760008) are most commonly used in SILAC, the principle extends to other amino acids, including tryptophan. thermofisher.comacs.org By growing cells in a medium where the natural "light" tryptophan is replaced by a "heavy" ¹³C-labeled version, all newly synthesized proteins will incorporate the heavy tryptophan. oup.comnih.gov

When combined with mass spectrometry, the mass difference between peptides containing the light and heavy isotopes allows for the precise quantification of changes in protein expression or turnover. acs.orgoup.com This approach can be applied to study the effects of various stimuli on the proteome. For example, a study on human cancer cells cultured in a ¹³C-rich medium confirmed that proteins were endogenously synthesized from the labeled amino acids provided. nih.gov

The application of ¹³C-labeled L-tryptophan in proteomics can provide insights into:

Protein Synthesis Rates: By monitoring the rate of incorporation of ¹³C-tryptophan into the proteome.

Differential Protein Expression: Comparing protein levels between different experimental conditions. oup.com

Protein Turnover: Through dynamic SILAC experiments that track the replacement of light isotopes with heavy ones over time. thermofisher.com

The table below illustrates the types of proteomics applications that can benefit from the use of ¹³C-labeled L-tryptophan.

Proteomics ApplicationDescriptionPotential Insights from ¹³C-Tryptophan Labeling
Quantitative Proteomics (SILAC)Cells are grown in media containing either light (¹²C) or heavy (¹³C) amino acids. Protein lysates are mixed, and the relative abundance of proteins is determined by mass spectrometry.Precise quantification of changes in protein levels in response to stimuli that affect tryptophan metabolism or signaling.
Protein Turnover AnalysisCells are switched from a light to a heavy medium (or vice versa), and the rate of isotope incorporation or loss is measured over time.Determination of the synthesis and degradation rates of specific proteins or the entire proteome under different conditions.
Targeted Protein QuantificationLabeled peptides are used as internal standards for the absolute quantification of specific target proteins.Accurate measurement of key enzymes or signaling proteins involved in tryptophan metabolic pathways.

Metabolic Pathways of L Tryptophan Indole 3 13c in Diverse Biological Systems

Microbial Indole (B1671886) Pathway Metabolism of L-Tryptophan

Microorganisms utilize several distinct pathways to metabolize L-tryptophan, leading to a variety of indole compounds. These pathways are crucial for microbial physiology and their interactions with host organisms. The primary pathways include the Indole-3-Pyruvic Acid (IPyA) pathway, the Indole-3-Acetamide (B105759) (IAM) pathway, the Tryptamine (B22526) (TAM) pathway, the Indole-3-Acetonitrile (B3204565) (IAN) pathway, and the Tryptophan Side-Chain Oxidase (TSO) pathway. nih.gov

Indole-3-Pyruvic Acid (IPyA) Pathway: Enzymes and Intermediates

The Indole-3-Pyruvic Acid (IPyA) pathway is a major route for the biosynthesis of Indole-3-Acetic Acid (IAA) in many bacteria and some fungi. nih.govoup.com This pathway involves a series of enzymatic reactions that convert L-tryptophan into IAA through key intermediates.

The initial step is the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA) by an aminotransferase, which involves a transamination reaction. oup.com Subsequently, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC). oup.com This step is often considered rate-limiting in the pathway. oup.com Finally, IAAld is oxidized to produce IAA. oup.comtandfonline.com Under certain conditions, IAAld can also be reduced to form tryptophol (B1683683), and IPyA can be reduced to indole-3-lactic acid (ILA). tandfonline.comoup.com For instance, under less aerobic conditions, Enterobacter cloacae produces higher concentrations of ILA and tryptophol compared to IAA. tandfonline.com

The IPyA pathway has been identified in a wide range of bacteria, including plant-associated bacteria like Azospirillum brasilense, Enterobacter cloacae, and Pseudomonas putida. oup.comoup.com

Key Enzymes and Intermediates in the IPyA Pathway

EnzymeIntermediateProduct
AminotransferaseL-TryptophanIndole-3-Pyruvic Acid (IPyA)
Indole-3-Pyruvate Decarboxylase (IPDC)Indole-3-Pyruvic Acid (IPyA)Indole-3-Acetaldehyde (IAAld)
Aldehyde DehydrogenaseIndole-3-Acetaldehyde (IAAld)Indole-3-Acetic Acid (IAA)
Lactate DehydrogenaseIndole-3-Pyruvic Acid (IPyA)Indole-3-Lactic Acid (ILA)

Indole-3-Acetamide (IAM) Pathway: Tryptophan Monooxygenase and Indole-3-Acetamide Hydrolase

The Indole-3-Acetamide (IAM) pathway is another significant route for IAA biosynthesis, particularly well-characterized in phytopathogenic and plant-beneficial bacteria. oup.comasm.org This pathway consists of two primary enzymatic steps.

The first step involves the conversion of L-tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, which is encoded by the iaaM gene. oup.comresearchgate.net In the second step, IAM is hydrolyzed to IAA and ammonia (B1221849) by an IAM hydrolase, encoded by the iaaH gene. oup.comresearchgate.netuniprot.org

The IAM pathway has been extensively studied in bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae. oup.com While initially considered a bacteria-specific pathway, evidence now suggests the existence of IAM as an endogenous compound and the presence of indole-3-acetamide hydrolase functions in plants like Arabidopsis thaliana. oup.comnih.govoup.comnih.gov

Enzymes of the IAM Pathway

EnzymeFunctionGene
Tryptophan-2-MonooxygenaseConverts L-Tryptophan to Indole-3-Acetamide (IAM)iaaM
Indole-3-Acetamide HydrolaseConverts Indole-3-Acetamide (IAM) to Indole-3-Acetic Acid (IAA)iaaH

Tryptamine (TAM) Pathway: Tryptophan Decarboxylase and Amine Oxidase

The Tryptamine (TAM) pathway represents an alternative route for IAA production from L-tryptophan. This pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. nih.gov

The key enzyme in the first step is tryptophan decarboxylase, which directly converts L-tryptophan into tryptamine. nih.govwikipedia.org This enzymatic activity, while common in plants, is considered relatively rare among bacteria. nih.gov However, studies have identified tryptophan decarboxylases in gut microbiota, such as in Ruminococcus gnavus and Clostridium sporogenes. uniprot.orgyoutube.com Following its formation, tryptamine is then converted to indole-3-acetaldehyde by an amine oxidase. tandfonline.com The final step, the oxidation of indole-3-acetaldehyde to IAA, is common with the IPyA pathway. tandfonline.com

Indole-3-Acetonitrile (IAN) Pathway: Cytochrome P450 Enzymes and Nitrilase

The Indole-3-Acetonitrile (IAN) pathway is another route for IAA biosynthesis, although it is less characterized in bacteria compared to plants. nih.gov In this pathway, L-tryptophan is converted to indole-3-acetonitrile (IAN), which is then hydrolyzed to IAA.

In plants, the initial conversion of tryptophan to indole-3-acetaldoxime (IAOx) is catalyzed by cytochrome P450 enzymes, specifically from the CYP79 family. nih.govmdpi.com IAOx is then converted to IAN. researchgate.net While the enzymes for the initial steps in bacteria are not well-defined, the final conversion of IAN to IAA is well-documented. nih.gov This conversion can occur in a single step catalyzed by a nitrilase enzyme or a two-step process involving a nitrile hydratase and an amidase. researchgate.netresearchgate.netpnas.org Nitrilases that can hydrolyze IAN to IAA have been identified in various microorganisms. nih.govnih.gov

Key Enzymes in the IAN Pathway

EnzymeFunction
Cytochrome P450 (in plants)Converts L-Tryptophan to Indole-3-Acetaldoxime (IAOx)
Indoleacetaldoxime DehydrataseConverts Indole-3-Acetaldoxime (IAOx) to Indole-3-Acetonitrile (IAN)
NitrilaseConverts Indole-3-Acetonitrile (IAN) to Indole-3-Acetic Acid (IAA)

Tryptophan Side-Chain Oxidase (TSO) Pathway

The Tryptophan Side-Chain Oxidase (TSO) pathway is a less common but identified route for tryptophan degradation. This pathway is characterized by the direct oxidative deamination of the tryptophan side chain. The specific enzymes and intermediates of this pathway are not as extensively characterized as the other major pathways. nih.gov

Other Indole Derivatives and Their Biosynthesis

Beyond the production of IAA, microbial metabolism of L-tryptophan gives rise to a range of other important indole derivatives, including indole-3-propionic acid, skatole, and indoxyl sulfate.

Indole-3-Propionic Acid (IPA): This compound is produced by certain gut microbiota, notably Clostridium sporogenes. wikipedia.org The biosynthesis involves the conversion of tryptophan to indole, which is then metabolized to IPA. wikipedia.org IPA is recognized for its potent antioxidant properties. wikipedia.org

Skatole (3-methylindole): Skatole is a malodorous compound produced from the bacterial degradation of L-tryptophan in the gut and in stored animal manure. nih.govresearchgate.net The proposed pathway involves the deamination of tryptophan to indole-3-pyruvic acid, which is then converted to indole-3-acetic acid (IAA). nih.govresearchgate.net Subsequently, IAA is decarboxylated to form skatole. nih.govmdpi.com Bacteria such as Clostridium drakei and Clostridium scatologenes have been shown to synthesize skatole from tryptophan and IAA. nih.gov

Indoxyl Sulfate: In the gut, microbial tryptophanases can break down L-tryptophan into indole. nih.gov This indole is absorbed into the bloodstream and transported to the liver, where it is hydroxylated by cytochrome P450 enzymes to form indoxyl (3-hydroxyindole). mdpi.comnih.gov Indoxyl is then sulfated to produce indoxyl sulfate, a uremic toxin that can accumulate in individuals with chronic kidney disease. nih.govwikipedia.org

Influence of Substrate Availability on Microbial Metabolism of L-Tryptophan

The metabolic processing of L-tryptophan by the gut microbiota is profoundly influenced by the availability of tryptophan itself and other substrates, particularly carbohydrates. biorxiv.orgnih.gov This interplay dictates the balance of tryptophan-derived metabolites, which can have either beneficial or detrimental effects on the host. biorxiv.org

In the complex ecosystem of the gut, various bacterial species compete for tryptophan. biorxiv.org For instance, Escherichia coli can produce indole, a metabolite associated with adverse effects in certain conditions, while Clostridium sporogenes generates indolelactic acid (ILA) and indolepropionic acid (IPA), which are linked to health benefits. biorxiv.org The availability of other nutrients can shift this competitive balance. The presence of readily digestible carbohydrates, like those provided by dietary fiber, can lead to catabolite repression in indole-producing bacteria like E. coli. biorxiv.org This inhibition of indole production makes more tryptophan available for other bacteria, such as C. sporogenes, resulting in increased production of beneficial metabolites like ILA and IPA. biorxiv.org

Therefore, substrate availability, driven by dietary intake, serves as a key regulator of microbial tryptophan metabolism, ultimately influencing the profile of metabolites that impact host health. biorxiv.org Research has shown that while many gut microbes can synthesize tryptophan, their primary source is often through the breakdown of proteins. nih.gov The concentration of tryptophan in the gut lumen is a direct factor influencing its metabolism by the resident microbiota. nih.gov

Plant Metabolism of L-Tryptophan and Auxin Biosynthesis

In plants, L-tryptophan is the primary precursor for the biosynthesis of indole-3-acetic acid (IAA), the most crucial native auxin that governs numerous aspects of plant growth and development. pnas.orgnoaa.govnih.govresearchgate.netmdpi.com The synthesis of IAA from tryptophan occurs through several distinct, and sometimes redundant, pathways.

L-Tryptophan-Dependent Pathways for Indole-3-Acetic Acid (IAA) Biosynthesis

Plants have evolved multiple pathways to produce IAA from L-tryptophan, ensuring a robust supply of this vital hormone. nih.gov The major characterized tryptophan-dependent IAA biosynthesis pathways include:

The Indole-3-Pyruvic Acid (IPA) Pathway: This is considered the main and most well-characterized pathway in plants. noaa.govnih.govresearchgate.netmdpi.com

The Indole-3-Acetamide (IAM) Pathway: In this pathway, tryptophan is converted to IAM, which is then hydrolyzed to IAA. pnas.orgnih.gov While prominent in some plant-pathogenic bacteria, evidence suggests its functionality in plants as well. pnas.orgnih.gov

The Tryptamine (TAM) Pathway: Tryptophan is first decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and finally to IAA. nih.gov

The Indole-3-Acetonitrile (IAN) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetaldoxime and then to IAN, which is ultimately converted to IAA. pnas.orgnih.gov

The existence of these multiple pathways highlights the importance of precise IAA regulation for normal plant development. nih.gov

Role of TRYPTOPHAN AMINOTRANSFERASE (TAA) and YUCCA (YUC) Enzymes

The indole-3-pyruvic acid (IPA) pathway, a two-step process, is central to auxin biosynthesis in plants. pnas.orgnoaa.govnih.govresearchgate.netmdpi.com The key enzymes involved are TRYPTOPHAN AMINOTRANSFERASE (TAA) and YUCCA (YUC).

The TAA family of aminotransferases catalyzes the initial conversion of L-tryptophan to IPA. pnas.orgnih.govmdpi.com Subsequently, the YUCCA family of flavin monooxygenases catalyzes the rate-limiting and irreversible oxidative decarboxylation of IPA to produce IAA. noaa.govnih.govresearchgate.net Genetic studies have demonstrated that TAA and YUC enzymes function in the same pathway, with YUC acting downstream of TAA. pnas.org The spatiotemporal expression of different TAA and YUC gene family members allows for the fine-tuned, localized biosynthesis of auxin, which is critical for various developmental processes, including embryogenesis, root and shoot development, and vascular patterning. noaa.govnih.gov

Conversion to Tryptophol and Other Indole Derivatives in Plant-Fungi Interactions

In the context of interactions between plants and fungi, L-tryptophan can be metabolized into a variety of indole derivatives beyond IAA. One notable compound is tryptophol (indole-3-ethanol). oup.comoup.com Some phytopathogenic fungi, such as species of Rhizoctonia, are highly efficient at converting L-tryptophan into both IAA and tryptophol. oup.comoup.comscispace.com

The production of tryptophol is often considered a byproduct of the indole-3-pyruvate (IPyA) pathway. oup.comoup.comscispace.com Studies with Rhizoctonia solani have shown that this fungus can convert L-tryptophan and indole-3-acetaldehyde into both IAA and tryptophol. oup.comoup.com The ratio of IAA to tryptophol produced can be influenced by environmental factors such as oxygen availability, with more aerobic conditions favoring IAA synthesis. oup.comoup.com Tryptophol itself is a precursor for various indole alkaloids in both plants and microorganisms. researchgate.net In plants, the reduction of IAA can lead to the formation of tryptophol, a mechanism that helps regulate IAA levels. researchgate.net Conversely, the oxidation of tryptophol can regenerate indole-3-acetaldehyde, which is then oxidized to IAA. researchgate.net

Isotopic Tracing of L-Tryptophan in Other Model Organisms (e.g., Fungi)

Isotopic tracing using labeled L-tryptophan has proven to be a powerful tool for understanding its metabolic fate in various organisms, including fungi. These studies provide insights into metabolic pathways and the origin of different compounds.

Stable isotope-assisted metabolite profiling has been employed to investigate L-tryptophan catabolism. For example, in the bacterium Rubrivivax benzoatilyticus, feeding with 13C11-labeled L-tryptophan revealed the production of numerous labeled indole derivatives. nih.gov In fungi, compound-specific isotope analysis (CSIA) of amino acids, including tryptophan, helps to differentiate between fungal functional groups, such as saprotrophic and ectomycorrhizal fungi. goettingen-research-online.de By analyzing the 13C and 15N signatures of individual amino acids, researchers can trace the flow of nutrients and understand the trophic position of fungi in ecosystems. goettingen-research-online.de

Furthermore, distinct carbon isotope fingerprints of amino acids can be used to trace their origins to plants, fungi, or bacteria. usda.gov This is possible because the biosynthetic pathways in these different groups of organisms can lead to unique patterns of isotope enrichment in the resulting amino acids. usda.gov In the context of host-pathogen interactions, isotopic labeling can help elucidate how fungi metabolize tryptophan and the role of these metabolic pathways in fungal virulence and host immune responses. For instance, studies have explored how fungi like Aspergillus fumigatus utilize tryptophan and how this impacts the host-microbe interaction. nih.gov

The production of various indole compounds by fungi, such as tryptophol, is linked to cell-cell communication and morphogenesis. researchgate.net Isotopic tracing can be instrumental in confirming the biosynthetic origins of these molecules from L-tryptophan and understanding their physiological roles.

Enzymology and Reaction Mechanisms in L Tryptophan Indole 3 13c Conversions

Characterization of Key Enzymes Involved in Indole (B1671886) Derivative Biosynthesis

The biosynthesis of indole derivatives from L-tryptophan is not a single, linear pathway but rather a web of interconnected routes. Several key enzymes have been identified and characterized, each playing a critical role in one or more of these pathways.

Tryptophan Aminotransferases (e.g., TAA1/TARs)

Tryptophan aminotransferases, such as the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1) and its related proteins (TARs), are pivotal enzymes in the primary pathway for auxin biosynthesis in plants. nih.govnih.gov These pyridoxal-5'-phosphate-dependent enzymes catalyze the initial step in the indole-3-pyruvic acid (IPyA) pathway by converting L-tryptophan to IPyA. researchgate.netfrontiersin.org This reaction involves the transfer of the amino group from tryptophan to a keto-acid acceptor, such as pyruvate. nih.gov

Genetic and biochemical studies have firmly established that the TAA family of aminotransferases is essential for numerous developmental processes in plants, including embryogenesis, vascular patterning, and flower development, all of which are regulated by auxin. nih.gov Interestingly, the enzymatic reaction is reversible, and in vitro data suggest that the conversion of IPyA back to tryptophan can be more favorable under certain conditions. nih.gov The activity of TAA1/TARs is subject to feedback regulation by their product, IPyA, which helps to maintain homeostasis of this crucial intermediate. nih.govpnas.orgnih.govresearchgate.net This regulation is achieved through both the reversibility of the reaction and competitive inhibition of the enzyme by IPyA. nih.govnih.gov

Enzyme FamilyExample(s)FunctionPathway
Tryptophan AminotransferasesTAA1, TARsConverts L-tryptophan to indole-3-pyruvic acid (IPyA)Indole-3-pyruvic acid (IPyA) pathway

Indole-3-Pyruvate Decarboxylase (IpdC)

Following the formation of indole-3-pyruvic acid (IPyA) by tryptophan aminotransferases, the subsequent step in some bacterial auxin biosynthesis pathways involves the decarboxylation of IPyA to form indole-3-acetaldehyde (IAAld). This reaction is catalyzed by the enzyme indole-3-pyruvate decarboxylase (IpdC). In plants, it was initially thought that a similar decarboxylase would convert IPyA to IAAld. nih.govyoutube.com However, further research has shown that the YUCCA family of flavin monooxygenases directly converts IPyA to indole-3-acetic acid (IAA) in the main plant auxin biosynthesis pathway. nih.govnih.gov

Tryptophan Monooxygenases (e.g., IaaM)

In many plant-pathogenic bacteria, an alternative pathway for auxin biosynthesis, known as the indole-3-acetamide (B105759) (IAM) pathway, is prevalent. oup.comfrontiersin.org The first and rate-limiting step of this pathway is catalyzed by tryptophan 2-monooxygenase, encoded by the iaaM gene. nih.govoup.com This flavin-containing enzyme oxidizes L-tryptophan to produce indole-3-acetamide (IAM). nih.govapsnet.orguniprot.org The expression of iaaM in plants can lead to auxin overproduction phenotypes, demonstrating its potent activity. nih.govescholarship.org Fungi, such as the stem rust fungus Puccinia graminis f. sp. tritici, also possess iaaM homologs, indicating the importance of this pathway in plant-microbe interactions. apsnet.orgnih.gov

EnzymeGeneFunctionPathway
Tryptophan 2-monooxygenaseiaaMConverts L-tryptophan to indole-3-acetamide (IAM)Indole-3-acetamide (IAM) pathway

Indole-3-Acetamide Hydrolases (e.g., IaaH)

The second step in the indole-3-acetamide (IAM) pathway is the hydrolysis of IAM to the final product, indole-3-acetic acid (IAA). This reaction is catalyzed by indole-3-acetamide hydrolase, encoded by the iaaH gene. frontiersin.orgnih.govuniprot.orguniprot.org This enzyme completes the two-step conversion of tryptophan to IAA in bacteria that utilize this pathway. oup.comescholarship.org While initially thought to be specific to bacteria, homologs of iaaH, known as amidases, have been identified in plants like Arabidopsis thaliana. nih.govoup.comnih.gov These plant enzymes have been shown to convert IAM to IAA, suggesting that plants may also utilize an IAM-mediated pathway for auxin biosynthesis, or at least possess the capability to metabolize IAM. nih.govoup.comnih.gov

EnzymeGeneFunctionPathway
Indole-3-acetamide hydrolaseiaaHConverts indole-3-acetamide (IAM) to indole-3-acetic acid (IAA)Indole-3-acetamide (IAM) pathway

Nitrilases

Nitrilases are enzymes that hydrolyze nitrile compounds to their corresponding carboxylic acids. In the context of indole derivative biosynthesis, certain nitrilases play a crucial role in the conversion of indole-3-acetonitrile (B3204565) (IAN) to indole-3-acetic acid (IAA). nih.govnih.govpnas.orgpnas.org This represents another potential pathway for auxin production. nih.gov The IAN pathway is particularly prominent in the Brassicaceae family, where IAN can be formed from tryptophan via indole-3-acetaldoxime and indole glucosinolates. nih.govpnas.orgpnas.org Nitrilase activity has been observed in various plant species and also in some bacteria, such as Alcaligenes faecalis. nih.govpnas.org The maize nitrilase ZmNIT2 has been shown to efficiently convert IAN to IAA, suggesting its role in auxin biosynthesis in maize kernels. nih.gov

EnzymeFunctionSubstrateProduct
NitrilaseHydrolyzes nitrilesIndole-3-acetonitrile (IAN)Indole-3-acetic acid (IAA)

Tryptophan Decarboxylases

Tryptophan decarboxylases (TDCs) are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the decarboxylation of L-tryptophan to form tryptamine (B22526). researchgate.netnih.gov This reaction is a key step in the biosynthesis of a wide range of secondary metabolites, including terpenoid indole alkaloids like ajmalicine (B1678821) and the psychedelic compound psilocybin. nih.govwikipedia.org Tryptamine itself can act as a neurotransmitter. nih.gov TDCs have been identified and characterized from various plant species, including Rauvolfia verticillata and Camptotheca acuminata, as well as from gut microbes. researchgate.netnih.govnih.govchemistryviews.org The enzyme from Catharanthus roseus has been expressed in transgenic tobacco, leading to the accumulation of tryptamine and conferring resistance to the whitefly Bemisia tabaci. nih.gov

EnzymeFunctionSubstrateProduct
Tryptophan decarboxylase (TDC)Decarboxylates L-tryptophanL-tryptophanTryptamine

Diiron Oxidases and Novel Mechanistic Paradigms in Tryptophan Metabolism

A novel mechanistic paradigm in tryptophan metabolism has been revealed through the study of diiron oxidases. nih.govnih.gov A key example is the cyanobacterial nitrile synthase AetD, a non-heme diiron enzyme belonging to the heme-oxygenase-like dimetal oxidase superfamily. nih.gov This enzyme presents a departure from previously understood nitrile biosynthesis pathways, which typically involve oximes from amino acid substrates or derivatized carboxylic acids. nih.gov

AetD catalyzes the unprecedented conversion of the 2-aminopropionate side chain of 5,7-dibromo-L-tryptophan into a nitrile, forming indole-3-carbonitrile. nih.govnih.gov This transformation is a unique example of coupling nitrile formation with carbon deletion biochemistry. nih.gov Unlike other enzymes that produce the structurally similar indole-3-acetonitrile, AetD shows no homology to enzymes like cytochrome P450s. nih.govnih.gov Instead, it utilizes its Fe(II) cofactor for this unique conversion. nih.gov Structural and biochemical analyses suggest a mechanism that may involve an aziridine (B145994) intermediate, highlighting a new template for nitrile biogenesis in nature. nih.gov The characterization of AetD and its unique reaction provides a fresh perspective on the metabolic potential within tryptophan pathways. nih.govnih.gov

Mechanistic Studies Using 13C Positional Labeling to Elucidate Reaction Mechanisms

The use of positional isotopic labeling, particularly with Carbon-13 (¹³C), is a powerful tool for delineating complex enzymatic reaction mechanisms. In the study of the diiron oxidase AetD, the specific fates of the carbon atoms in the alanyl side chain of the tryptophan substrate were investigated using ¹³C-labeled isotopologs. nih.govnih.gov

To identify the origin of the carbon atom in the newly formed nitrile group, researchers enzymatically synthesized several ¹³C-labeled versions of L-tryptophan, which were then converted to the AetD substrate, 5,7-dibromo-L-tryptophan. nih.govnih.gov The key isotopolog for this investigation was L-tryptophan labeled at the C3 position of the side chain, analogous to L-Tryptophan (Indole-3-¹³C) in its labeling of a specific side-chain carbon.

The subsequent reaction with AetD was analyzed using liquid chromatography–mass spectrometry (LC-MS). The results were definitive: a one-dalton mass increase in the nitrile product was observed only when the reaction used [3-¹³C₁]-5,7-dibromo-L-tryptophan. nih.govnih.gov This demonstrated conclusively that the C3 carbon of the tryptophan side chain is retained to become the nitrile carbon. nih.govnih.gov Conversely, the C1 (carboxyl) and C2 (alpha-carbon) atoms are eliminated during the reaction. nih.govnih.gov This finding was critical in revealing that the reaction involves a remarkable rearrangement, where the nitrogen atom originally attached to C2 migrates to C3. nih.gov

Further experiments using [1,2,3-¹³C₃]-5,7-dibromo-L-tryptophan confirmed that the eliminated C1 and C2 atoms form glycolic acid and glyoxylic acid as co-products. nih.govnih.gov The detection of doubly labeled glycolic and glyoxylic acids confirmed that both of these carbons originate from the same substrate molecule. nih.govnih.gov

Table 1: Fate of ¹³C-Labeled Carbons in the AetD-Catalyzed Conversion of 5,7-dibromo-L-tryptophan
¹³C-Labeled SubstrateLabeled PositionFate of the ¹³C Label in ProductsKey Mechanistic Insight
[2-¹³C₁]-5,7-dibromo-L-tryptophanC2 (α-carbon)Released from the indole structure; incorporated into glycolic/glyoxylic acid. nih.govnih.govC2 is not part of the final nitrile product. nih.govnih.gov
[3-¹³C₁]-5,7-dibromo-L-tryptophanC3 (β-carbon)Retained in the final product as the nitrile carbon. nih.govnih.govC3 is the origin of the nitrile carbon, implying a nitrogen migration. nih.govnih.gov
[1,2,3-¹³C₃]-5,7-dibromo-L-tryptophanC1, C2, C3C3 retained in nitrile; C1 and C2 released as doubly-labeled glycolic/glyoxylic acid. nih.govnih.govConfirms the origin of all side-chain carbons in a single reaction event. nih.govnih.gov

Enzymatic Regulation and Kinetic Mechanisms

The enzymatic pathways that metabolize L-tryptophan are subject to intricate regulation and exhibit complex kinetic mechanisms to control the flux of this essential amino acid. Two of the most well-studied enzymes, tryptophan 2,3-dioxygenase (TDO) and tryptophan synthase, serve as prime examples of this regulation.

The kynurenine (B1673888) pathway, which is responsible for the majority of L-tryptophan degradation, is rate-limited by its initial enzymes: TDO in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.gov TDO activity is controlled by at least four distinct mechanisms. nih.gov This multi-level regulation ensures that tryptophan degradation is responsive to both systemic physiological signals and the local availability of the substrate and necessary cofactors. nih.gov

Table 2: Regulatory Mechanisms of Tryptophan 2,3-Dioxygenase (TDO)
Regulatory MechanismDescriptionEffect on TDO
Hormonal InductionGlucocorticoids induce the synthesis of new apoenzyme (the protein part of the enzyme). nih.govIncreases total enzyme concentration. nih.gov
Substrate ActivationL-tryptophan binding activates and stabilizes the pre-existing apoenzyme. nih.govIncreases activity and half-life of the enzyme. nih.gov
Cofactor ActivationBinding of the heme cofactor is required for catalytic activity. nih.govActivates the apoenzyme to its functional holoenzyme form. nih.gov
Feedback InhibitionThe pathway end-product, reduced nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H), inhibits enzyme activity. nih.govReduces enzyme activity when downstream products are abundant. nih.gov

Another key enzyme, tryptophan synthase, which catalyzes the final step in L-tryptophan biosynthesis, is a classic model for allosteric regulation and substrate channeling. nih.gov This α₂β₂ bi-enzyme complex ensures the efficient conversion of indole-3-glycerol phosphate (B84403) and L-serine to L-tryptophan. nih.gov The allosteric communication between the α- and β-subunits is crucial. The binding of substrates at the β-subunit triggers conformational changes that activate the α-subunit to produce indole. nih.gov This indole is then transferred through a 25 Å-long internal tunnel directly to the β-subunit active site, preventing the escape of this volatile intermediate. nih.gov This substrate channeling mechanism dramatically increases catalytic efficiency. nih.gov

Compound Index

Compound Name
5,7-dibromo-L-tryptophan
Glycolic acid
Glyoxylic acid
Indole
Indole-3-acetonitrile
Indole-3-carbonitrile
Indole-3-glycerol phosphate
Indoleamine 2,3-dioxygenase (IDO)
L-Serine
L-Tryptophan
L-Tryptophan (Indole-3-¹³C)
Nicotinamide adenine dinucleotide (phosphate), reduced form (NAD(P)H)
Tryptophan 2,3-dioxygenase (TDO)

Applications of L Tryptophan Indole 3 13c in Metabolic Research and Engineering

Metabolic Flux Analysis (MFA) in Microbial and Plant Systems

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. nih.gov The use of ¹³C-labeled substrates, such as L-TRYPTOPHAN (INDOLE-3-¹³C), is central to these investigations, enabling the detailed mapping of carbon flow through intricate metabolic networks. nih.gov

Quantification of Carbon Flow Through Tryptophan-Dependent Pathways

L-TRYPTOPHAN (INDOLE-3-¹³C) serves as a precise tracer for quantifying the flux of carbon through pathways that utilize tryptophan as a precursor. When microorganisms or plant cells are cultured with this labeled compound, the ¹³C label from the indole (B1671886) ring is incorporated into downstream metabolites. By analyzing the isotopic enrichment in these products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the extent to which tryptophan-dependent pathways contribute to their formation. rsc.orgacs.org

For instance, in the study of auxin biosynthesis in plants, L-TRYPTOPHAN (INDOLE-3-¹³C) can be used to differentiate and quantify the carbon flow through various tryptophan-dependent routes leading to the production of indole-3-acetic acid (IAA). researchgate.net Similarly, in microbial systems engineered to produce tryptophan derivatives, this labeled compound allows for the precise measurement of carbon channeling into the desired product versus competing pathways. nih.gov

Investigating Substrate Specificity and Enzyme Activity In Vitro

L-TRYPTOPHAN (INDOLE-3-¹³C) is an essential tool for detailed in vitro studies of enzymes that act on tryptophan. The isotopic label provides a clear and unambiguous signal to monitor the enzymatic reaction, facilitating the determination of kinetic parameters and substrate specificity.

Selective isotopic substitution of tryptophan is often crucial for determining the kinetic properties of enzymes that manipulate it. rsc.org For example, in studies of tryptophan synthase, which catalyzes the final step in tryptophan biosynthesis, L-TRYPTOPHAN (INDOLE-3-¹³C) can be used to follow the reaction progress and to investigate the enzyme's specificity for different indole analogs. researchgate.netcaltech.edu The use of isotopically labeled substrates allows for precise measurements of reaction rates and can help to elucidate the catalytic mechanism. researchgate.net

Furthermore, in the investigation of enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are involved in the kynurenine (B1673888) pathway, L-TRYPTOPHAN (INDOLE-3-¹³C) can be employed to study their substrate stereo-specificity and to screen for selective inhibitors. nih.gov The ability to track the labeled indole ring through the catalytic cycle provides detailed insights into the enzyme's active site and its interactions with the substrate.

Enzyme StudiedApplication of L-TRYPTOPHAN (INDOLE-3-¹³C)Research Finding
Tryptophan SynthaseIn vitro analysis of substrate specificity and reaction mechanism.Elucidation of the roles of specific amino acid residues in catalysis and allosteric regulation. researchgate.netcaltech.eduacs.org
TryptophanaseInvestigation of enzymatic degradation of tryptophan to indole.Quantification of indole production and understanding the enzyme's kinetic properties. nih.gov
Tryptophan 2,3-dioxygenase (TDO)Assessment of substrate stereo-specificity and inhibitor screening.Determination of key interactions for the design of selective inhibitors. nih.gov
Indoleamine 2,3-dioxygenase (IDO)Understanding the structural basis of substrate interactions.Revealed a large and dynamic active site with multiple stable binding conformations for tryptophan. nih.gov

Engineering Microbial Strains for Enhanced Biosynthesis of Tryptophan Derivatives

Metabolic engineering of microorganisms for the overproduction of tryptophan and its derivatives is a major area of biotechnological research. nih.gov L-TRYPTOPHAN (INDOLE-3-¹³C) plays a vital role in these efforts by enabling the precise evaluation of engineered strains and the identification of further optimization targets.

Strategies for Modulating L-Tryptophan Biosynthesis Pathway (e.g., Shikimate Pathway, Pentose (B10789219) Phosphate (B84403) Pathway)

The biosynthesis of L-tryptophan begins with precursors from the pentose phosphate pathway (erythrose-4-phosphate) and glycolysis (phosphoenolpyruvate), which enter the shikimate pathway to form chorismate, the common precursor for all three aromatic amino acids. nih.govnih.gov Engineering strategies often focus on increasing the carbon flux through these initial pathways.

¹³C-Metabolic Flux Analysis, often utilizing labeled glucose in conjunction with tracking the label into the final product, L-tryptophan, can quantify the effects of genetic modifications on these pathways. For example, overexpressing genes such as tktA (transketolase) from the pentose phosphate pathway can increase the supply of erythrose-4-phosphate. researchgate.net The impact of such modifications on the flux towards tryptophan can be precisely measured using isotopic tracers. Similarly, modifications to the shikimate pathway, such as the use of feedback-resistant versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, can be evaluated for their effectiveness in channeling carbon towards chorismate and subsequently to tryptophan. nih.govmdpi.com

PathwayEngineering StrategyImpact on Tryptophan Biosynthesis
Pentose Phosphate PathwayOverexpression of transketolase (tktA).Increased supply of the precursor erythrose-4-phosphate. researchgate.net
Shikimate PathwayExpression of feedback-resistant DAHP synthase (aroGfbr).Increased carbon flow into the common aromatic amino acid pathway. nih.govmdpi.com
Shikimate PathwayCombined overexpression of aroE and aroD.Alleviated a rate-limiting step in the shikimate pathway, increasing L-tryptophan production. mdpi.com
Competing PathwaysDeletion of genes for phenylalanine (pheA) and tyrosine (tyrA) biosynthesis.Redirected carbon flow from chorismate specifically to the tryptophan branch. mdpi.com

Overexpression and Inactivation of Rate-Limiting Enzymes

Identifying and overcoming rate-limiting enzymatic steps is crucial for maximizing the production of tryptophan derivatives. mdpi.com Isotopic labeling with compounds like L-TRYPTOPHAN (INDOLE-3-¹³C) allows for the in vivo assessment of enzyme activities within an engineered strain.

For instance, the overexpression of feedback-resistant versions of anthranilate synthase (trpE), a key regulatory enzyme in the tryptophan operon, is a common strategy to increase tryptophan production. researchgate.net The effectiveness of this overexpression can be quantified by measuring the incorporation of a ¹³C label from an earlier precursor into tryptophan. Conversely, the inactivation of enzymes that degrade tryptophan, such as tryptophanase (tnaA), is another important strategy. mdpi.com By feeding a culture with L-TRYPTOPHAN (INDOLE-3-¹³C) and monitoring its depletion and the appearance of labeled breakdown products, the impact of tnaA inactivation can be accurately assessed.

Furthermore, transporter engineering, such as the overexpression of tryptophan-specific exporters, can be evaluated. By measuring the extracellular accumulation of labeled tryptophan, the efficiency of these engineered transport systems can be determined, ensuring that the produced compound is efficiently secreted from the cell, which can alleviate feedback inhibition and toxicity issues.

Optimization of Fermentation Conditions for L-Tryptophan Production

The industrial-scale production of L-Tryptophan through microbial fermentation is a complex process requiring precise control over numerous environmental and nutritional parameters to maximize yield and efficiency. The use of isotopically labeled compounds, particularly L-TRYPTOPHAN (INDOLE-3-13C), serves as a powerful analytical tool in these optimization efforts. By tracing the metabolic fate of the final product itself, researchers can gain critical insights into degradation pathways and feedback inhibition loops, which are major bottlenecks in achieving high production titers.

Optimization strategies in L-Tryptophan fermentation focus on creating an environment that promotes high-density cell growth while directing metabolic flux efficiently towards L-Tryptophan synthesis and minimizing its subsequent catabolism. Key parameters that are meticulously controlled include nutrient availability, pH, temperature, and dissolved oxygen levels. mdpi.commdpi.com

A primary challenge in L-Tryptophan fermentation is the degradation of the product by enzymes like tryptophanase (TnaA), which cleaves L-Tryptophan into indole, pyruvate, and ammonia (B1221849). nih.gov This not only reduces the final yield but the resulting by-products, such as indole, can be toxic to the microbial cells. researchgate.net L-TRYPTOPHAN (INDOLE-3-13C) is an ideal tracer to quantify the rate of this degradation. By introducing a known amount of labeled L-Tryptophan into the fermentation broth, scientists can track the appearance of the ¹³C label in indole. This allows for the precise measurement of tryptophanase activity under various fermentation conditions.

Research has shown that the strategic addition of unlabeled indole at specific phases of the fermentation can suppress the activity of tryptophanase. nih.gov This is a counter-intuitive but effective strategy; by providing an excess of the reaction product (indole), the enzymatic breakdown of the desired product (L-Tryptophan) is inhibited. The use of labeled L-Tryptophan is crucial to validate and optimize this approach, ensuring that the added indole effectively prevents the degradation of the newly synthesized L-Tryptophan.

One study, while using ¹⁵N-labeled L-Tryptophan, demonstrated this principle effectively. The goal was to improve the efficiency of isotopic labeling of a recombinant protein, which required preventing the degradation of the supplied labeled tryptophan and the subsequent scrambling of the isotope to other amino acids. The findings are directly applicable to optimizing fermentation for L-Tryptophan production itself.

Research Findings on Suppressing Tryptophan Degradation

A study on isotopic labeling in Escherichia coli revealed that tryptophanase activity leads to significant loss of labeled L-Tryptophan. By mimicking cell-cell communication signals through the controlled addition of unlabeled indole, the degradation of the isotopically labeled L-Tryptophan was drastically reduced. This strategy improved the efficiency of label incorporation into the target protein, a proxy for preventing L-Tryptophan loss in a production context. nih.gov

Table 1: Effect of Indole Addition on Isotopic Labeling Efficiency

This table illustrates how the controlled addition of indole during fermentation can suppress the degradation of L-Tryptophan, leading to higher labeling efficiency of a target protein. This serves as a model for optimizing L-Tryptophan production by minimizing product loss.

Fermentation StrategyKey InterventionObserved OutcomeImplication for L-Tryptophan Production
Standard Protocol (Control)Addition of labeled L-Tryptophan only.Significant degradation of labeled L-Tryptophan; isotope scrambling observed in other amino acids. nih.govHigh rate of product loss due to tryptophanase activity.
Optimized ProtocolAddition of discrete concentrations of unlabeled indole at dedicated time points along with labeled L-Tryptophan. nih.govDrastically increased isotopic labeling efficiency; suppressed isotope scrambling. nih.govMinimized product degradation, leading to higher net yield of L-Tryptophan.

Key Fermentation Parameters for L-Tryptophan Production

The following parameters are critical and are often optimized in conjunction to achieve high yields of L-Tryptophan in fed-batch fermentation processes using engineered strains of E. coli.

Table 2: Optimized Fermentation Parameters for L-Tryptophan Production

This table summarizes the generally accepted optimal conditions for key parameters in L-Tryptophan fermentation processes.

mdpi.commdpi.com
ParameterOptimal Range/StrategyRationaleReference
Carbon Source (Glucose)Controlled fed-batch strategy to maintain low concentration.Avoids metabolic overflow and the formation of inhibitory by-products like acetate.
pH6.5 - 7.2Maintains maximum activity for the biosynthetic enzymes involved in the L-Tryptophan pathway.
Generated code

Future Research Directions and Outlook for L Tryptophan Indole 3 13c Studies

Development of Novel Isotopic Labeling Strategies for Complex Tryptophan Derivatives

The synthesis of isotopically labeled L-tryptophan and its derivatives is fundamental to tracing their metabolic fate. rsc.org Future research will likely focus on developing more efficient and modular biocatalytic and synthetic methods to produce a wider array of tryptophan isotopologues. rsc.orgnih.gov

Key areas of development include:

Enzymatic Cascades: Utilizing multi-enzyme cascades in one-pot syntheses can provide a simple, inexpensive, and highly selective route to various tryptophan isotopologues. rsc.org For instance, the combination of L-threonine aldolase (B8822740) and an engineered tryptophan synthase β-subunit has been shown to be effective. rsc.org

Precursor-Directed Biosynthesis: Fine-tuning the introduction of stable isotopes by using specific precursors in overexpression media, such as those for Escherichia coli, allows for selective labeling of tryptophan residues. nih.gov This approach is particularly valuable for nuclear magnetic resonance (NMR) based investigations of large protein complexes. nih.gov

Site-Selective Labeling: Advanced methods are being explored to achieve site-selective 13C labeling of tryptophan. nih.gov For example, using selectively labeled ribose as a carbon source in bacterial expression systems can lead to exclusive labeling at specific positions within the tryptophan molecule, which is advantageous for detailed structural and dynamic studies of proteins. nih.gov

These advancements will not only make existing research more accessible but also open up new avenues for investigating the metabolism of complex tryptophan-derived natural products and pharmaceuticals. rsc.org

Integration of 13C-MFA with Systems Biology Approaches for Holistic Understanding

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic pathways. nih.govfrontiersin.orgnih.gov The integration of 13C-MFA data with other "omics" datasets within a systems biology framework promises a more comprehensive and holistic understanding of tryptophan metabolism. researchgate.netnumberanalytics.com

Future directions in this area involve:

Multi-Omics Data Integration: Combining 13C-MFA with transcriptomics, proteomics, and metabolomics will provide a multi-layered view of metabolic regulation. numberanalytics.comdntb.gov.uanih.govresearchgate.net For example, integrating gene expression data with flux data can help elucidate the transcriptional regulation of metabolic pathways. frontiersin.org

Genome-Scale Metabolic Models: While challenging, applying 13C-MFA at the genome scale is a growing area of interest. biorxiv.org This involves developing more sophisticated computational models that can handle the complexity of large metabolic networks and integrate diverse datasets to resolve metabolic fluxes more accurately. biorxiv.org

Dynamic Metabolic Flux Analysis: Moving beyond steady-state analysis, dynamic 13C-MFA will enable the study of metabolic responses to environmental perturbations and developmental changes over time.

This integrated approach will be crucial for understanding how tryptophan metabolism is rewired in various physiological and pathological states, such as cancer and neurodegenerative diseases. numberanalytics.com

High-Throughput Screening and Discovery of New Enzymes in Tryptophan Metabolism

The discovery of novel enzymes involved in tryptophan metabolism is essential for a complete understanding of its various pathways. High-throughput screening (HTS) methods are pivotal for accelerating this discovery process.

A notable advancement in this area is the development of fluorescence-based HTS assays. nih.gov For instance, a novel chemical probe, NFK Green, has been created to specifically react with N-formylkynurenine, a product of tryptophan catabolism by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov This allows for the rapid screening of large chemical libraries to identify new inhibitors or modulators of these key enzymes. nih.gov

Future research will likely focus on:

Developing Novel Probes: Creating new probes for other key metabolites in the tryptophan pathway to expand the scope of HTS assays.

Miniaturization and Automation: Further miniaturizing screening formats (e.g., to 1536-well plates) and increasing automation will enhance throughput and reduce costs. nih.gov

Cell-Based Assays: Expanding the use of HTS to measure the capacity of cells to metabolize tryptophan and to assess the cellular potency of enzyme inhibitors will provide more physiologically relevant data. nih.gov

These advancements will not only aid in the discovery of new enzymes but also facilitate the identification of novel drug targets for a range of diseases, including cancer and neurodegenerative disorders. nih.gov

Elucidation of Regulatory Networks Governing Tryptophan Metabolism in Diverse Biological Contexts

Tryptophan metabolism is tightly regulated by complex networks of transcriptional and allosteric control. nih.govresearchgate.net Understanding these regulatory networks is crucial for predicting and manipulating metabolic outcomes.

Future research will aim to:

Map Transcriptional Regulatory Networks: Employing techniques like transcriptomic and metabolomic analysis to identify transcription factors and their target genes that control tryptophan metabolism in different organisms and tissues. researchgate.netnih.gov For example, studies in kiwifruit have identified specific NAC and APRR2 transcription factors that are correlated with L-tryptophan levels. researchgate.net

Uncover Allosteric Regulation: Investigating the feedback inhibition and activation of key enzymes by tryptophan and its metabolites. For instance, tryptophan 2,3-dioxygenase (TDO) is regulated by substrate activation, cofactor activation by heme, and end-product inhibition. nih.gov

Characterize Inter-Organ and Host-Microbe Regulation: Delving into how tryptophan metabolism is coordinated between different organs and how the gut microbiota influences host tryptophan metabolism and immune responses. nih.gov The gut microbiome can metabolize tryptophan into various bioactive compounds, such as indole (B1671886) and its derivatives, which can modulate host physiology. nih.govpsu.edu

A deeper understanding of these regulatory networks will be instrumental in developing strategies to modulate tryptophan metabolism for therapeutic benefit.

Expanding Applications in Non-Model Organisms and Complex Biological Systems

While much of the research on tryptophan metabolism has been conducted in model organisms like E. coli and yeast, there is a growing need to expand these studies to non-model organisms and more complex biological systems.

Future applications of L-tryptophan (indole-3-13C) are expected in:

Plant Biology: Investigating the role of tryptophan as a precursor to auxin and other secondary metabolites in plants, and how its metabolism influences plant growth and development. researchgate.net

Gut Microbiome Research: Tracing the metabolic fate of dietary tryptophan by the gut microbiota and understanding its impact on host health and disease. nih.gov Germ-free mice, for example, exhibit altered tryptophan metabolism, highlighting the crucial role of the microbiota. nih.gov

Human Health and Disease: Using 13C-tryptophan breath tests and other tracer methods to non-invasively study tryptophan metabolism in humans and its dysregulation in diseases like major depressive disorder and cancer. researchgate.netresearchgate.netnih.gov

Neurobiology: Exploring the role of tryptophan metabolites, such as serotonin (B10506) and kynurenic acid, in brain function and neurological disorders. youtube.comnih.gov Recent studies suggest that gut microbiota-derived tryptophan metabolites can influence adult neurogenesis. psu.edu

The application of L-tryptophan (indole-3-13C) in these diverse and complex systems will provide invaluable insights into the multifaceted roles of this essential amino acid in biology.

Q & A

Basic Research Questions

Q. How is isotopic purity validated during the synthesis of L-Tryptophan (Indole-3-13C)?

  • Methodology: Isotopic purity is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, the absence of unlabeled indole protons at position 3 confirms site-specific 13C incorporation. MS quantifies isotopic enrichment by comparing the molecular ion peak (M+1) ratio to theoretical values. High-performance liquid chromatography (HPLC) with UV detection (λmax ~220 nm) ensures chemical purity >95% .
  • Key Parameters: NMR (1H and 13C), MS resolution ≥20,000, HPLC calibration curves with labeled standards .

Q. What are the critical storage and handling protocols for L-Tryptophan (Indole-3-13C)?

  • Storage: Store at room temperature (15–30°C) in airtight, light-protected containers to prevent degradation. Avoid moisture to minimize hydrolysis of the indole ring .
  • Handling: Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In powder form, employ local exhaust ventilation to reduce inhalation risk. Decomposition products (e.g., NOx fumes) may form at >280°C; use fume hoods during high-temperature applications .

Q. Which analytical techniques are optimal for quantifying L-Tryptophan (Indole-3-13C) in biological matrices?

  • Recommended Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables simultaneous quantification and isotopic enrichment analysis. Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile).
  • Isotope Ratio Mass Spectrometry (IRMS): Measures 13C/12C ratios with precision ≤0.1‰ for metabolic flux studies .
    • Sample Preparation: Deproteinize biological samples (e.g., plasma) using acetonitrile (1:2 v/v) and centrifuge at 10,000×g for 10 minutes .

Advanced Research Questions

Q. How to design metabolic flux analysis (MFA) experiments using L-Tryptophan (Indole-3-13C) as a tracer?

  • Experimental Design:

Labeling Strategy: Administer Indole-3-13C to cell cultures or model organisms to track tryptophan incorporation into serotonin, kynurenine, or microbial indole derivatives .

Sampling Timepoints: Collect samples at multiple intervals (e.g., 0, 6, 12, 24 hrs) to capture dynamic flux.

Data Integration: Combine LC-MS data with computational models (e.g., INCA or OpenFlux) to map isotopic labeling patterns onto metabolic networks .

  • Challenges: Correct for natural 13C abundance and intracellular dilution effects using mass isotopomer distribution analysis (MIDA) .

Q. How to resolve discrepancies in isotopic enrichment data between in vitro and in vivo studies?

  • Troubleshooting Steps:

Contamination Check: Verify sterility of cell cultures to exclude microbial tryptophan metabolism interference.

Compartmentalization: Account for tissue-specific uptake (e.g., blood-brain barrier limits CNS tracer delivery).

Calibration: Use internal standards (e.g., D5-tryptophan) to normalize extraction efficiency variations .

  • Advanced Tools: Spatial metabolomics (MALDI imaging) or single-cell RNA-seq can identify heterogeneous tracer utilization .

Q. What methodologies optimize L-Tryptophan (Indole-3-13C) incorporation into recombinant protein expression systems?

  • Protocol:

Media Formulation: Use 13C-enriched M9 minimal media supplemented with Indole-3-13C (0.5–1.0 mM).

Induction Timing: Add IPTG during mid-log phase to synchronize protein synthesis with tracer availability.

Purification: Affinity chromatography followed by tryptic digest and LC-MS/MS to confirm isotopic labeling in target peptides .

  • Validation: Compare 13C-labeled peptide fragmentation patterns with theoretical spectra using tools like Skyline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.